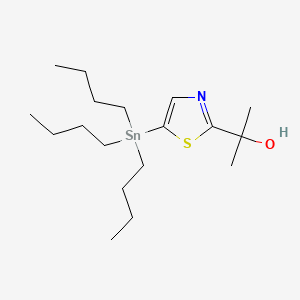

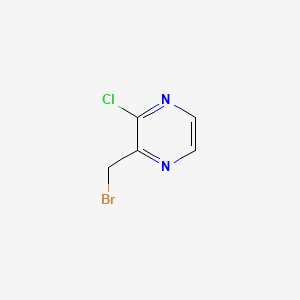

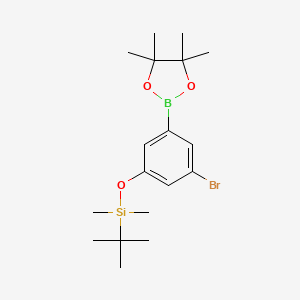

![molecular formula C18H31N3Sn B595591 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 1245816-22-1](/img/structure/B595591.png)

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1245816-22-1 . It has a molecular weight of 408.17 . The compound is stored in a refrigerator and has a physical form of liquid .

Molecular Structure Analysis

The Inchi Code for 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine is 1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6 (3-1)7-5-8-9;31-3-4-2;/h2-5H;31,3-4H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine has a molecular weight of 408.17 . It is stored in a refrigerator and has a physical form of liquid .Aplicaciones Científicas De Investigación

Polynitrogenated Potential Helicating Ligands

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine and related compounds have been explored as potential helicating ligands. These polynitrogenated compounds are of interest due to their potential use as luminescent sensors or in other applications requiring complexation with metals or organic molecules (Abarca, Ballesteros & Chadlaoui, 2004).

Synthetic Methodologies

The compound has been involved in studies focused on developing novel synthetic methodologies. These methods enable the efficient construction of triazolopyridine skeletons through direct metal-free oxidative N-N bond formation, which is crucial for the development of various chemical compounds (Zheng et al., 2014).

Antiproliferative Activity

Some derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been studied for their antiproliferative activity against various cancer cell lines. The presence of certain substituents in these compounds has shown to enhance their effectiveness in inhibiting the growth of cancer cells (Dolzhenko et al., 2008).

Bio-medicinal Chemistry

The compound is also significant in bio-medicinal chemistry. Derivatives of triazolopyridines, including 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine, have shown a range of biological activities such as antimicrobial, antiviral, antifungal, and anticancer properties (Gandikota et al., 2017).

Pharmacological Activities

Furthermore, triazolopyridines have been recognized for their diverse pharmacological activities. These include functioning as CB2 cannabinoid agonists, anti-tubercular, and adenosine antagonists. They are also a part of several clinical trials and marketed drugs, highlighting their importance in medicinal chemistry (Merugu, Cherukupalli & Karpoormath, 2022).

Antioxidant Properties

The derivatives of 7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine have been synthesized and studied for their antioxidant properties. Some specific derivatives have shown significant potential in inhibiting the formation of reactive oxygen species, indicating their potential as antioxidants (Smolsky et al., 2022).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been shown to act as inhibitors, suggesting a potential inhibitory interaction with its targets .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyridine scaffold have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Propiedades

IUPAC Name |

tributyl([1,2,4]triazolo[1,5-a]pyridin-7-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.3C4H9.Sn/c1-2-4-9-6(3-1)7-5-8-9;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEBMQYGRFFXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=NN2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676714 |

Source

|

| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1245816-22-1 |

Source

|

| Record name | 7-(Tributylstannyl)[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)